molecular formula C27H30N2O4 B247497 2-(biphenyl-4-yloxy)-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]ethanone

2-(biphenyl-4-yloxy)-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B247497
M. Wt: 446.5 g/mol
InChI Key: RGMDMIWNVCZQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a biphenyl group and a dimethoxybenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The biphenyl group is often introduced through a Suzuki coupling reaction, while the piperazine ring can be synthesized via cyclization reactions. The final step involves the acetylation of the piperazine ring with the biphenyl and dimethoxybenzyl groups under controlled conditions, such as using acetic anhydride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing by-products, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other functional groups on the aromatic rings.

Scientific Research Applications

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl and dimethoxybenzyl groups may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-benzylpiperazine
  • 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(2-methoxybenzyl)piperazine
  • 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzyl)piperazine

Uniqueness

1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine stands out due to the presence of both biphenyl and dimethoxybenzyl groups, which may confer unique binding properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C27H30N2O4/c1-31-25-13-10-23(26(18-25)32-2)19-28-14-16-29(17-15-28)27(30)20-33-24-11-8-22(9-12-24)21-6-4-3-5-7-21/h3-13,18H,14-17,19-20H2,1-2H3

InChI Key

RGMDMIWNVCZQAN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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